molecular formula C10H18ClNO2 B2619640 Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride CAS No. 1909348-55-5

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B2619640
CAS No.: 1909348-55-5
M. Wt: 219.71
InChI Key: YVUPTHWIGCTHEW-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride (CAS CID: 83876255) is a cyclopropane derivative featuring a piperidine ring substituted at the 3-position. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (neutral form) and a hydrochloride salt form. Key structural features include:

  • Cyclopropane core: Imparts rigidity and strain, influencing reactivity and conformational stability.
  • Methyl ester group: Enhances lipophilicity and serves as a common prodrug motif.

Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS: 145.7 Ų) suggest moderate ion mobility, relevant for mass spectrometry-based analyses .

Properties

IUPAC Name

methyl 1-piperidin-3-ylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUPTHWIGCTHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-55-5
Record name methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane carboxylic acid with piperidine under specific conditions. The esterification process is carried out using methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired ester compound. The reaction is usually conducted at room temperature with continuous stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride has diverse applications across several research domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution .

Biology

  • Enzyme Interaction Studies : The compound is used to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Medicine

  • Therapeutic Agent Development : There is ongoing research into its potential as a therapeutic agent targeting specific receptors or enzymes. Preliminary studies suggest it may have anti-inflammatory properties and could enhance cognitive functions by modulating phosphodiesterase activity .

Industry

  • Agrochemicals and Specialty Chemicals Production : The compound is utilized in the synthesis of agrochemicals and other specialty chemicals due to its reactivity and structural properties .

Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects. For example, studies on guinea pigs indicated a reduction in bronchial eosinophilia and airway hyperactivity, suggesting potential applications in treating asthma and other inflammatory conditions .

Cognitive Enhancement

Research has shown that modulation of phosphodiesterase activity by this compound can enhance cognitive functions related to learning and memory consolidation. This aspect of its pharmacological profile highlights its potential in neuropharmacology .

Comparison with Related Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparative analysis:

CompoundStructureActivity
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochlorideSimilar backbone without N-methyl groupLower potency against phosphodiesterase
N-phenyl-1-(phenylsulfonamido)cyclopropaneDifferent substituentsVarying anti-inflammatory effects

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Structural Isomer: Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate Hydrochloride

CAS 2613383-14-3 (Molecular formula: C₁₀H₁₈ClNO₂; MW: 219.71 g/mol) differs in the position of the piperidine substituent (4-yl vs. 3-yl). This positional isomerism alters steric and electronic properties:

  • Basicity : The 4-yl isomer may exhibit weaker basicity due to reduced nitrogen lone pair accessibility.
  • Conformational flexibility : The 3-yl substituent introduces greater steric hindrance near the cyclopropane core.
  • Salt stability : Both form hydrochlorides, but solubility profiles may vary due to differences in crystal packing .

Amino-Functionalized Cyclopropanes

  • 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS 31420-47-0): Features a primary amine and carboxylic acid group, enhancing water solubility and enabling zwitterionic behavior. Molecular formula: C₆H₁₀ClNO₂ (MW: 163.60 g/mol). Applications: Likely used in peptide mimetics or metal-chelating agents due to its bifunctional groups .

Aromatic-Substituted Cyclopropanes

  • Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS 1630906-31-8): Phenyl ring substitution introduces aromatic π-system interactions, increasing hydrophobicity. Hydroxymethyl group adds polarity, balancing lipophilicity. Purity: 95% (vs.

Heterocyclic Variants

  • Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (CAS 1992939-83-9): Hydroxyl and methyl groups on the piperidine ring modify hydrogen-bonding capacity and steric bulk. Molecular formula: C₉H₁₈ClNO₃ (MW: 223.70 g/mol). Potential use: Intermediate for CNS-targeting drugs due to enhanced blood-brain barrier permeability .

Comparative Data Table

Compound Name CAS/CID Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride 83876255 C₁₀H₁₇NO₂·HCl 219.71 (salt) Piperidin-3-yl, methyl ester, hydrochloride salt
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride 2613383-14-3 C₁₀H₁₈ClNO₂ 219.71 Positional isomer (4-yl), similar MW
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride 31420-47-0 C₆H₁₀ClNO₂ 163.60 Aminoethyl, carboxylic acid
Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate 1630906-31-8 C₁₂H₁₄O₃ 206.24 Aromatic substitution, hydroxymethyl
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride 1992939-83-9 C₉H₁₈ClNO₃ 223.70 Hydroxyl, methyl-piperidine

Research Implications

  • Bioactivity : The piperidin-3-yl variant’s nitrogen positioning may optimize receptor binding in neurological or antimicrobial agents, whereas aromatic analogs could target lipid-rich environments.
  • Synthetic Utility: Aminoethyl and hydroxymethyl derivatives offer handles for further functionalization (e.g., coupling reactions).
  • Stability : Hydrochloride salts of piperidine derivatives generally enhance shelf life but may require formulation adjustments for solubility.

Biological Activity

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1909348-55-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of specific proteins involved in critical signaling pathways.

Key Mechanisms:

  • Receptor Binding : The piperidine moiety enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The cyclopropane ring may interact with enzymes, altering their catalytic activities.

Biological Evaluation

Recent studies have focused on the compound's potential as an inhibitor of various biological processes. Notably, it has been evaluated for its effects on kinase pathways, particularly GSK-3β and JAK3, which are crucial in cellular signaling and disease progression.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Kinase InhibitionGSK-3β2.5
Kinase InhibitionJAK35.0
Neurotransmitter ModulationVarious ReceptorsTBD

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and cyclopropane moieties significantly affect the compound's potency and selectivity. For example, substituents on the piperidine nitrogen can enhance or diminish inhibitory effects on target enzymes.

Case Study Insights

In a study investigating the compound's effects on GSK-3β inhibition, it was found that structural variations led to differing levels of activity. Compounds with electron-withdrawing groups at specific positions on the piperidine ring exhibited enhanced inhibition compared to their non-substituted counterparts. This highlights the importance of electronic properties in determining biological activity.

Recent Advances in Research

Recent literature has explored the synthesis and optimization of this compound derivatives, aiming to improve efficacy and reduce side effects. Innovative synthetic routes have been developed to produce analogs with varied pharmacological profiles.

Table 2: Recent Derivatives and Their Activities

Compound NameModificationBiological ActivityReference
Derivative AFluorinated PiperidineEnhanced GSK-3β Inhibition
Derivative BAlkyl SubstitutionIncreased Receptor Affinity

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